(4E)-4-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-1-(4-iodophenyl)pyrazolidine-3,5-dione
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Overview
Description
(4E)-4-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-1-(4-iodophenyl)pyrazolidine-3,5-dione is a complex organic compound characterized by its unique structure, which includes ethoxy, hydroxy, and iodophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-1-(4-iodophenyl)pyrazolidine-3,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the starting materials, which include ethoxy and iodophenyl derivatives. These starting materials undergo a series of reactions, including condensation, cyclization, and iodination, under controlled conditions to form the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-1-(4-iodophenyl)pyrazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the iodine atoms or to convert the double bonds to single bonds.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(4E)-4-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-1-(4-iodophenyl)pyrazolidine-3,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or reactivity.
Mechanism of Action
The mechanism of action of (4E)-4-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-1-(4-iodophenyl)pyrazolidine-3,5-dione involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolidine derivatives and iodophenyl-containing molecules. Examples are:
- (4E)-4-[(3-ethoxy-4-hydroxy-5-bromophenyl)methylidene]-1-(4-bromophenyl)pyrazolidine-3,5-dione
- (4E)-4-[(3-ethoxy-4-hydroxy-5-chlorophenyl)methylidene]-1-(4-chlorophenyl)pyrazolidine-3,5-dione
Uniqueness
The uniqueness of (4E)-4-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-1-(4-iodophenyl)pyrazolidine-3,5-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of iodine atoms, in particular, can enhance its reactivity and potential for use in various applications.
Properties
Molecular Formula |
C18H14I2N2O4 |
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Molecular Weight |
576.1 g/mol |
IUPAC Name |
(4E)-4-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-1-(4-iodophenyl)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C18H14I2N2O4/c1-2-26-15-9-10(8-14(20)16(15)23)7-13-17(24)21-22(18(13)25)12-5-3-11(19)4-6-12/h3-9,23H,2H2,1H3,(H,21,24)/b13-7+ |
InChI Key |
PCUOIVFHVHFZIY-NTUHNPAUSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=C(C=C3)I)I)O |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)I)I)O |
Origin of Product |
United States |
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